molecular formula C11H12O2 B1529887 4-(3-Methyloxetan-3-yl)benzaldehyde CAS No. 1403766-84-6

4-(3-Methyloxetan-3-yl)benzaldehyde

Cat. No. B1529887
CAS RN: 1403766-84-6
M. Wt: 176.21 g/mol
InChI Key: OKCCDNLFJULOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methyloxetan-3-yl)benzaldehyde is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . It is used in various scientific research applications due to its unique structure.


Molecular Structure Analysis

The molecular structure of 4-(3-Methyloxetan-3-yl)benzaldehyde is defined by its molecular formula, C11H12O2 . Detailed structural analysis such as bond lengths, angles, and 3D conformation would require more specific resources or experimental data not provided in the search results.

Scientific Research Applications

Synthesis of Unsymmetrical Tetrazines

4-(3-Methyloxetan-3-yl)benzaldehyde: is utilized in the synthesis of unsymmetrical tetrazines. This process involves converting carboxylic esters into 3-thiomethyltetrazines, which serve as versatile intermediates for further chemical reactions . These tetrazines are crucial in bioorthogonal chemistry, offering a combination of favorable kinetics, small size, and hydrophilicity.

Perovskite Solar Cells

In the field of photovoltaics, 4-(3-Methyloxetan-3-yl)benzaldehyde derivatives are explored for in-situ cross-linking to assist the growth of perovskite grains. This application aims to enhance the mechanical robustness and efficiency of flexible perovskite solar cells, with reported efficiencies up to 23.4% . The cross-linked polymers at the perovskite grain boundaries effectively release mechanical stress, contributing to the durability of the solar cells.

Safety And Hazards

4-(3-Methyloxetan-3-yl)benzaldehyde is categorized as having acute toxicity (dermal and oral), specific target organ toxicity (single exposure), skin corrosion/irritation, and serious eye damage/eye irritation . Proper safety measures should be taken when handling this compound.

properties

IUPAC Name

4-(3-methyloxetan-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(7-13-8-11)10-4-2-9(6-12)3-5-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCCDNLFJULOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methyloxetan-3-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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